molecular formula C7H8BrNO3 B1292153 3-Amino-3-(5-bromofuran-2-yl)propanoic acid CAS No. 682803-05-0

3-Amino-3-(5-bromofuran-2-yl)propanoic acid

Cat. No. B1292153
CAS RN: 682803-05-0
M. Wt: 234.05 g/mol
InChI Key: GHSGHNSPJVMADK-UHFFFAOYSA-N
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Description

3-Amino-3-(5-bromofuran-2-yl)propanoic acid is a compound that features a furan ring, a heterocyclic aromatic structure, with a bromine atom at the 5-position. It also contains an amino acid moiety, making it a potential candidate for bioactive studies due to the presence of both an amino group and a carboxylic acid group. This compound is of interest in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related furan-based amino acid derivatives has been reported in the literature. For instance, the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids with furan nuclei has been achieved with yields ranging from 48-94% . Although the exact synthesis of 3-amino-3-(5-bromofuran-2-yl)propanoic acid is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. The use of zinc dust and formic acid in the presence of iron dust as a catalyst is a notable method for reducing hydroxyimino precursors to the corresponding amino acids .

Molecular Structure Analysis

The molecular structure of furan-based compounds, including those with amino acid functionalities, can be elucidated using techniques such as FTIR, UV, 1H NMR, 13C NMR, MS, and elemental analysis . These techniques allow for the confirmation of the substitution patterns on the furan ring and the identification of functional groups present in the molecule.

Chemical Reactions Analysis

The furan ring in 3-amino-3-(5-bromofuran-2-yl)propanoic acid can undergo various chemical reactions, particularly at the brominated position. The presence of the amino acid moiety also allows for reactions typical of carboxylic acids and amines. For example, the N-[5-alkoxy-2(5H)-furanonyl] amino acids were reacted with propargyl bromide to yield propargyl esters . This indicates that the bromine atom in the 5-position of the furan ring can participate in substitution reactions, which could be relevant for further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-3-(5-bromofuran-2-yl)propanoic acid would likely include moderate solubility in polar organic solvents due to the presence of both polar (amino and carboxylic groups) and nonpolar (furan ring) components. The compound's melting point, boiling point, and specific rotation could be determined experimentally. The bromine atom may increase the molecular weight and contribute to the compound's reactivity, particularly in electrophilic aromatic substitution reactions.

Scientific Research Applications

Improved Synthesis Methods

Researchers have developed improved methods for synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids, primarily with a furan or thiophene nucleus. These methods involve the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, avoiding unfavorable hydrogenolysis of bromine on the thiophene nucleus. This approach yields 2-(formylamino)-3-(heteroaryl)propanoic acids with high efficiency, highlighting the chemical versatility and potential for further functionalization of compounds related to "3-Amino-3-(5-bromofuran-2-yl)propanoic acid" (Kitagawa et al., 2004).

Physicochemical Properties and Antibacterial Activity

The physicochemical properties and antibacterial activity of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been investigated. These derivatives were synthesized with high yield and showed potential as competitors to kanamycin, a broad-spectrum antibiotic. This suggests that furan-containing compounds like "3-Amino-3-(5-bromofuran-2-yl)propanoic acid" could have applications in developing new antibacterial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Fluorescence Derivatisation and Biological Assays

The potential for fluorescence derivatisation of amino acids, including those related to "3-Amino-3-(5-bromofuran-2-yl)propanoic acid," has been explored. By coupling with specific reagents, these amino acid derivatives exhibit strong fluorescence, making them useful for biological assays. This research opens up possibilities for the application of "3-Amino-3-(5-bromofuran-2-yl)propanoic acid" in bioanalytical chemistry and diagnostic imaging (Frade et al., 2007).

Hydrogen Bonding and Polymorphism in Material Science

Studies on amino alcohol salts with quinaldinate have shed light on the hydrogen bonding and polymorphism of compounds related to "3-Amino-3-(5-bromofuran-2-yl)propanoic acid." This research is significant for material science, especially in designing new materials with desired physical properties through controlled hydrogen bonding and polymorphic transformations (Podjed & Modec, 2022).

Anticancer Activity

A study on the synthesis and anticancer activity of some new S-glycosyl and S-alkyl 1,2,4-triazinone derivatives, which include structural motifs similar to "3-Amino-3-(5-bromofuran-2-yl)propanoic acid," demonstrated significant in vitro anticancer activities against different cancer cell lines. This highlights the potential medicinal chemistry applications of "3-Amino-3-(5-bromofuran-2-yl)propanoic acid" and its derivatives in the development of new anticancer agents (Saad & Moustafa, 2011).

properties

IUPAC Name

3-amino-3-(5-bromofuran-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSGHNSPJVMADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640922
Record name 3-Amino-3-(5-bromofuran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(5-bromofuran-2-yl)propanoic acid

CAS RN

682803-05-0
Record name β-Amino-5-bromo-2-furanpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682803-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(5-bromofuran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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